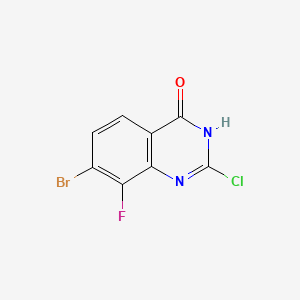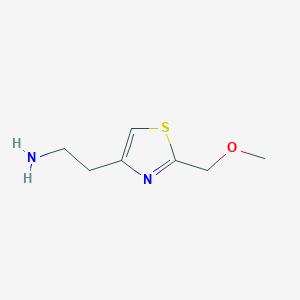
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol is a quinazoline derivative with the molecular formula C8H3BrClFN2O This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
準備方法
The synthesis of 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms into the quinazoline ring.
Cyclization: Formation of the quinazoline core through cyclization reactions.
Purification: Isolation and purification of the final product using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions to enhance yield and purity. This can include the use of specific catalysts, solvents, and temperature control to achieve the desired product efficiently .
化学反応の分析
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace halogens with amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to yield dihydroquinazolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 7-Bromo-2-chloro-8-fluoroquinazolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .
類似化合物との比較
7-Bromo-2-chloro-8-fluoroquinazolin-4-ol can be compared with other quinazoline derivatives, such as:
7-Bromo-6-chloro-8-fluoroquinazolin-4-ol: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
7-Bromo-2,4-dichloro-6,8-difluoroquinazoline: Contains additional halogen atoms, which may affect its reactivity and applications.
7-Fluoroquinazolin-4(3H)-one:
特性
分子式 |
C8H3BrClFN2O |
|---|---|
分子量 |
277.48 g/mol |
IUPAC名 |
7-bromo-2-chloro-8-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H3BrClFN2O/c9-4-2-1-3-6(5(4)11)12-8(10)13-7(3)14/h1-2H,(H,12,13,14) |
InChIキー |
MBZTVAJIDGPHPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(=O)NC(=N2)Cl)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)








